molecular formula C21H22ClN3O2S B303574 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Katalognummer B303574
Molekulargewicht: 415.9 g/mol
InChI-Schlüssel: YNMKSINSZKOYGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases.

Wirkmechanismus

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide selectively inhibits JAK3, which is a key component of the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By inhibiting JAK3, 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases. 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce the production of proinflammatory cytokines and to inhibit the activation of T cells and B cells, which are involved in the immune response.
Biochemical and Physiological Effects
3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have a significant impact on the immune system. It reduces the production of proinflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma. It also inhibits the activation of T cells and B cells, which are involved in the immune response. 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce the number of circulating lymphocytes, which are involved in the pathogenesis of autoimmune diseases. It has also been shown to reduce the activity of natural killer cells, which are involved in the immune response against tumors.

Vorteile Und Einschränkungen Für Laborexperimente

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in the immune system. It has also been shown to have a high degree of selectivity for JAK3 over other JAK family members, which reduces the risk of off-target effects. However, 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has some limitations for lab experiments. It is a small molecule drug that has a short half-life in vivo, which makes it difficult to maintain a stable concentration in cell culture experiments. It also has poor solubility in water, which limits its use in some experimental settings.

Zukünftige Richtungen

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has shown promising results in preclinical and clinical studies, and it has been approved for the treatment of rheumatoid arthritis. However, there are still many areas of research that need to be explored. One future direction is to investigate the potential use of 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in treating other autoimmune diseases such as psoriasis and multiple sclerosis. Another direction is to explore the potential use of 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, there is a need for further research on the mechanism of action of 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide and its impact on the immune system. Overall, 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a promising drug that has the potential to significantly improve the treatment of autoimmune diseases.

Synthesemethoden

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide was first synthesized by Pfizer in 2003. The synthesis method involves a series of chemical reactions starting with 2,3-dihydrothiophene-1,1-dioxide and 3-chloro-4-methoxyaniline. The final product is obtained through a multi-step process that includes cyclization, deprotection, and coupling reactions. The synthesis of 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex process that requires expertise in synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It is a selective inhibitor of Janus kinase (JAK) 3, which plays a critical role in the signaling pathways of cytokines involved in autoimmune diseases. 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has shown promising results in preclinical and clinical studies, and it has been approved by the US Food and Drug Administration for the treatment of rheumatoid arthritis.

Eigenschaften

Produktname

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Molekularformel

C21H22ClN3O2S

Molekulargewicht

415.9 g/mol

IUPAC-Name

6-amino-N-(3-chloro-4-methoxyphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H22ClN3O2S/c1-27-17-9-8-13(11-15(17)22)24-20(26)19-18(23)14-10-12-6-4-2-3-5-7-16(12)25-21(14)28-19/h8-11H,2-7,23H2,1H3,(H,24,26)

InChI-Schlüssel

YNMKSINSZKOYGC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N)Cl

Kanonische SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.